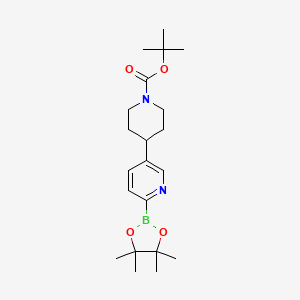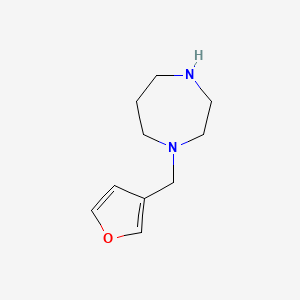
1-(Furan-3-ylmethyl)-1,4-diazepane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Furan-3-ylmethyl)-1,4-diazepane is an organic compound that features a furan ring attached to a diazepane structure The furan ring is a five-membered aromatic ring containing one oxygen atom, while the diazepane is a seven-membered ring containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-3-ylmethyl)-1,4-diazepane typically involves the reaction of furan-3-carboxaldehyde with 1,4-diazepane in the presence of a suitable catalyst. One common method involves the use of a reductive amination reaction, where the furan-3-carboxaldehyde is first reacted with 1,4-diazepane in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
1-(Furan-3-ylmethyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-3-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated or nitrated furan derivatives.
科学研究应用
1-(Furan-3-ylmethyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
作用机制
The mechanism of action of 1-(Furan-3-ylmethyl)-1,4-diazepane is not fully understood, but it is believed to involve interactions with specific molecular targets in biological systems. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the diazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
1-(Furan-2-ylmethyl)-1,4-diazepane: Similar structure but with the furan ring attached at the 2-position.
1-(Thiophene-3-ylmethyl)-1,4-diazepane: Contains a thiophene ring instead of a furan ring.
1-(Pyrrole-3-ylmethyl)-1,4-diazepane: Contains a pyrrole ring instead of a furan ring.
Uniqueness
1-(Furan-3-ylmethyl)-1,4-diazepane is unique due to the presence of both a furan ring and a diazepane ring in its structure. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields .
属性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC 名称 |
1-(furan-3-ylmethyl)-1,4-diazepane |
InChI |
InChI=1S/C10H16N2O/c1-3-11-4-6-12(5-1)8-10-2-7-13-9-10/h2,7,9,11H,1,3-6,8H2 |
InChI 键 |
SELZZYIEQCASDU-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCN(C1)CC2=COC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3-Bromothiophen-2-yl)methyl]amino}-4-methylpentan-1-ol](/img/structure/B13333657.png)
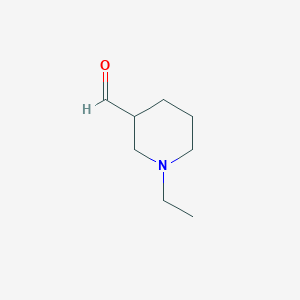
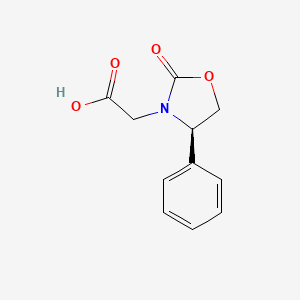
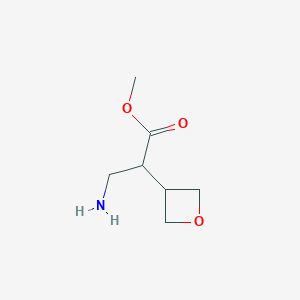
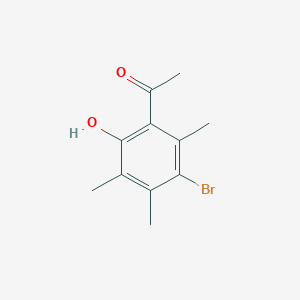
![4-Fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B13333678.png)

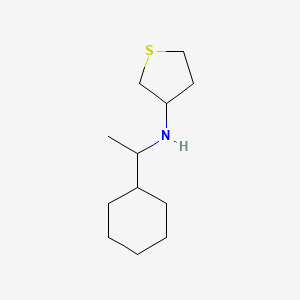
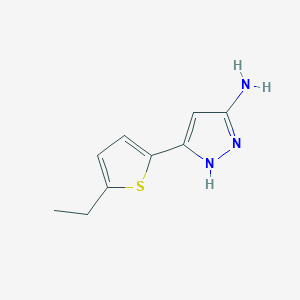
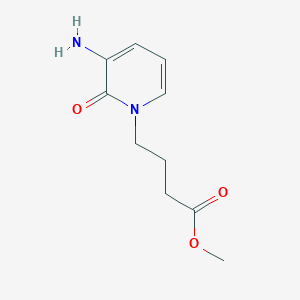
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B13333706.png)
